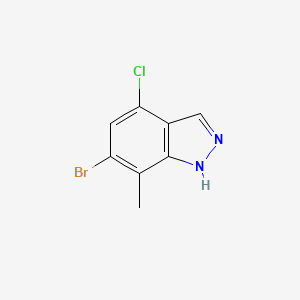![molecular formula C9H9BN2O2S B11761116 [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)
[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique : est un dérivé d'acide boronique contenant un cycle thiadiazole. Ce composé présente un intérêt en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence du groupe acide boronique lui permet de participer à une variété de réactions chimiques, ce qui en fait un bloc de construction polyvalent pour la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique implique généralement la réaction d'un dérivé de thiadiazole avec un précurseur d'acide boronique. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique la réaction d'un halogénure d'aryle avec un acide boronique en présence d'un catalyseur au palladium et d'une base. La réaction est généralement réalisée dans un solvant organique tel que le toluène ou l'éthanol sous reflux.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le groupe acide boronique peut être oxydé pour former un ester de boronate ou un anhydride boronique.
Réduction : Le cycle thiadiazole peut subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : Le groupe acide boronique peut participer à diverses réactions de substitution, telles que le couplage de Suzuki-Miyaura mentionné précédemment.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Borohydrure de sodium ou d'autres agents réducteurs.
Substitution : Catalyseurs au palladium, bases telles que le carbonate de potassium et solvants tels que le toluène ou l'éthanol.
Principaux produits :
Oxydation : Esters de boronate ou anhydrides boroniques.
Réduction : Dérivés de thiadiazole réduits.
Substitution : Divers produits aryl-substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie : En chimie, l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Son groupe acide boronique lui permet de participer à des réactions de couplage croisé, qui sont essentielles pour la construction de liaisons carbone-carbone.
Biologie : En recherche biologique, ce composé peut être utilisé pour développer de nouveaux médicaments ou des sondes. Le cycle thiadiazole est connu pour son activité biologique, et le groupe acide boronique peut améliorer la capacité du composé à interagir avec des cibles biologiques.
Médecine : En médecine, les dérivés de l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique peuvent être explorés pour leurs effets thérapeutiques potentiels. La capacité du composé à former des liaisons covalentes réversibles avec des molécules biologiques en fait un candidat pour le développement de médicaments.
Industrie : Dans l'industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les catalyseurs. Ses propriétés chimiques uniques en font un composant précieux dans diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique implique sa capacité à former des liaisons covalentes réversibles avec des molécules biologiques. Le groupe acide boronique peut interagir avec les diols et d'autres nucléophiles, formant des complexes stables. Cette interaction peut inhiber la fonction des enzymes ou d'autres protéines, conduisant à divers effets biologiques. Le cycle thiadiazole peut également contribuer à l'activité du composé en interagissant avec des cibles moléculaires spécifiques.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: In biological research, this compound can be used to develop new drugs or probes. The thiadiazole ring is known for its biological activity, and the boronic acid group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The compound’s ability to form reversible covalent bonds with biological molecules makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of [4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects. The thiadiazole ring may also contribute to the compound’s activity by interacting with specific molecular targets.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique
- Ester [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique
- Anhydride [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique
Comparaison : Comparé à d'autres composés similaires, l'acide [4-(5-méthyl-1,3,4-thiadiazol-2-yl)phényl]boronique est unique en raison de sa combinaison d'un groupe acide boronique et d'un cycle thiadiazole. Cette combinaison lui permet de participer à un éventail plus large de réactions chimiques et d'interagir avec un spectre plus large de cibles biologiques. La présence du groupe acide boronique améliore également sa capacité à former des liaisons covalentes réversibles, ce qui en fait un outil précieux à la fois en recherche et en applications industrielles.
Propriétés
Formule moléculaire |
C9H9BN2O2S |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BN2O2S/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5,13-14H,1H3 |
Clé InChI |
RROAFBJMTYHWCZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=NN=C(S2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



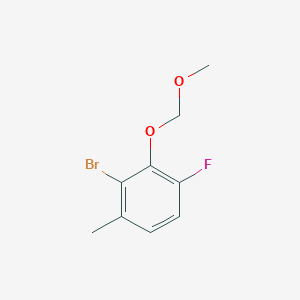
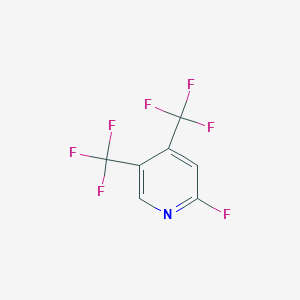
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)

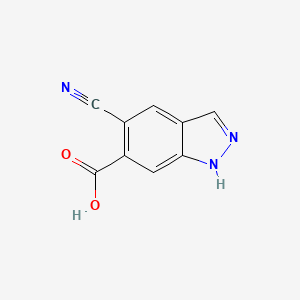

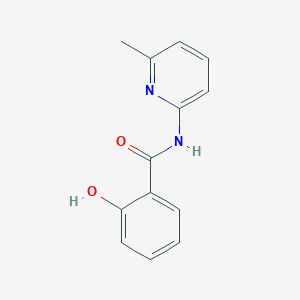
![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
